

Spectroscopic Profile of N-tert-Butyldiethanolamine: A Technical Guide

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Compound of Interest

Compound Name: *N-tert-Butyldiethanolamine*

Cat. No.: *B146128*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-tert-Butyldiethanolamine**, a key intermediate in the synthesis of various organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **N-tert-Butyldiethanolamine** provide detailed information about its proton and carbon environments.

^1H NMR Spectral Data

The ^1H NMR spectrum of **N-tert-Butyldiethanolamine** exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Type	Chemical Shift (δ) in ppm	Multiplicity	Integration
-C(CH ₃) ₃	~1.05	Singlet	9H
-N-CH ₂ -	~2.65	Triplet	4H
-CH ₂ -OH	~3.58	Triplet	4H
-OH	Variable	Broad Singlet	2H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **N-tert-Butyldiethanolamine**.

Carbon Type	Chemical Shift (δ) in ppm
-C(CH ₃) ₃	~26.5
-C(CH ₃) ₃	~56.0
-N-CH ₂ -	~58.5
-CH ₂ -OH	~61.0

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N-tert-Butyldiethanolamine** shows characteristic absorption bands corresponding to its hydroxyl and amine functionalities.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3300 - 3500	Strong, Broad
C-H stretch (alkane)	2850 - 3000	Strong
C-N stretch (amine)	1000 - 1250	Medium
C-O stretch (alcohol)	1000 - 1250	Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of **N-tert-Butyldiethanolamine**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **N-tert-Butyldiethanolamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 10-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence.

- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy Protocol

- Sample Preparation: As **N-tert-Butyldiethanolamine** is a solid at room temperature, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
- Sample Spectrum: Record the IR spectrum of the prepared sample.
- Data Acquisition: Typically, spectra are collected over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and identification of an organic compound like **N-tert-Butyldiethanolamine**.

Caption: Workflow for Spectroscopic Analysis.

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